4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one
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Overview
Description
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one typically involves the reaction of 2-mercaptobenzothiazole with piperazine under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to form the desired product. The general reaction scheme is as follows:
Starting Materials: 2-mercaptobenzothiazole and piperazine.
Reaction Conditions: The reaction is conducted in a suitable solvent such as dimethylformamide (DMF) or ethanol, with an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiazole ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the piperazine moiety.
Piperazine: Contains the piperazine ring but lacks the benzothiazole structure.
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and its derivatives.
Uniqueness
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one is unique due to the combination of the benzothiazole and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
131779-40-3 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O3S/c15-10-7-14(6-5-12-10)11-8-3-1-2-4-9(8)18(16,17)13-11/h1-4H,5-7H2,(H,12,15) |
InChI Key |
JGQLSCMWEYWRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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